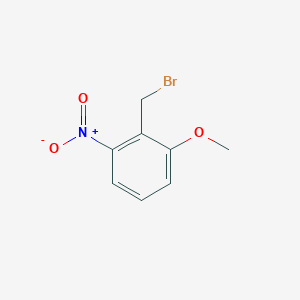

2-(Bromomethyl)-1-methoxy-3-nitrobenzene

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

Molecular structure analysis of nitrobenzene derivatives provides insights into the arrangement of atoms and functional groups. For instance, anisotropic displacement parameters were calculated for isomorphous compounds of nitrobenzene, offering a deeper understanding of molecular vibrations and structure stability (Damian Mroz et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzene derivatives are diverse. The Claisen rearrangement of methoxy derivatives in nitrobenzene solvent presents a reaction mechanism that could potentially be applied to 2-(Bromomethyl)-1-methoxy-3-nitrobenzene (Wang Li-dong, 2008). Furthermore, the electrochemical reductions of nitrobenzene derivatives have been studied, highlighting the potential for synthesizing various compounds through electrosynthesis (Peng Du & D. Peters, 2010).

Physical Properties Analysis

Physical properties such as crystal structure, melting points, and solubility are crucial for understanding the behavior of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene under different conditions. Crystal structure analysis of similar compounds has been conducted to elucidate their geometric configurations (Xianfei Li et al., 2012).

Chemical Properties Analysis

The chemical properties of nitrobenzene derivatives, including reactivity, stability, and interaction with other compounds, have been extensively studied. The reaction of geminal bromonitroalkanes with nucleophiles, for example, demonstrates the reactivity of bromo- and nitro- groups in complex molecular structures (B. C. Challis & T. Yousaf, 1991).

Wissenschaftliche Forschungsanwendungen

Synthesis of Anisoles : 2-(Bromomethyl)-1-methoxy-3-nitrobenzene is used in the one-step preparation of anisoles, which are valuable in synthetic organic chemistry. Anisoles like 3-bromoanisole and 3-trifluoromethylanisole have been prepared from 3-substituted nitrobenzenes using nucleophilic aromatic substitution, with yields exceeding 80% and purities greater than 99% (Zilberman, 2003).

Study of Anisotropic Displacement Parameters : Research on isomorphous compounds like 1-(halomethyl)-3-nitrobenzene (halogen = Cl or Br) provides insights into the anisotropic displacement parameters calculated from first principles and determined by X-ray diffraction experiments. This study assists in understanding the molecular structure and behavior of such compounds (Mroz et al., 2020).

Electrosynthetic Applications : The compound has been studied in the context of electrochemical reductions, which offer pathways for synthesizing valuable products like 1-nitro-2-vinylbenzene and 1H-Indole. These studies help in understanding the electrochemical behavior and potential applications in electrosynthesis (Du & Peters, 2010).

Synthesis of Benzo[b]thiophen Derivatives : It serves as a starting material for synthesizing dialkylaminomethyl-5-methoxybenzo[b]thiophens, which have pharmaceutical relevance. These compounds have been converted into corresponding nitriles and further reduced to yield ethylamines, highlighting its versatility in synthetic organic chemistry (Chapman et al., 1973).

Claisen Rearrangement Studies : The compound is involved in studies of Claisen rearrangement, a key reaction in organic synthesis. This research provides insights into the rearrangement process and its applications in synthesizing complex organic molecules (Wang Li-dong, 2008).

Atmospheric Reactivity Studies : Its derivatives have been studied for their reactivity with hydroxyl radicals, which is significant in understanding atmospheric chemistry and pollution control (Lauraguais et al., 2014).

Density Functional Theory Study : The compound is used in studies involving density functional theory to understand the internal rotational barriers and molecular geometries of nitro compounds, which is crucial in theoretical chemistry and molecular modeling (Chen & Chieh, 2002).

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZQICKUZAGVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173354 | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-methoxy-3-nitrobenzene | |

CAS RN |

19689-86-2 | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)

![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)